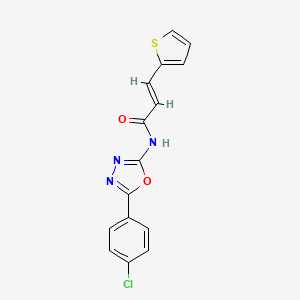

(E)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-11-5-3-10(4-6-11)14-18-19-15(21-14)17-13(20)8-7-12-2-1-9-22-12/h1-9H,(H,17,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVNCQCFXWKTP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation and Cyclization

Step 1: Synthesis of Ethyl 2-(4-Chlorobenzamido)acetate

A mixture of 4-chlorobenzoic acid (0.1 mol), thionyl chloride (0.3 mol), and ethyl glycolate (0.12 mol) in dry dichloromethane (DCM) is refluxed for 6 hours. After removing excess thionyl chloride, the crude product is crystallized from ethanol to yield ethyl 2-(4-chlorobenzamido)acetate (yield: 78–85%).

Step 2: Hydrazide Formation

The ester (0.05 mol) is treated with hydrazine monohydrate (0.15 mol) in ethanol under reflux for 5 hours. The resulting N-(2-hydrazinyl-2-oxoethyl)-4-chlorobenzamide is filtered and recrystallized (yield: 70–75%).

Step 3: Oxadiazole Cyclization

The hydrazide (0.03 mol) is reacted with carbon disulfide (0.045 mol) and potassium hydroxide (0.045 mol) in ethanol under reflux for 6 hours. Acidification with HCl precipitates 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine , which is purified via column chromatography (hexane/ethyl acetate, 3:1) (yield: 60–68%).

Synthesis of 3-(Thiophen-2-yl)Acrylic Acid

Knoevenagel Condensation

Thiophene-2-carbaldehyde (0.1 mol) and malonic acid (0.12 mol) are stirred in pyridine (50 mL) with piperidine (0.5 mL) as a catalyst at 80°C for 4 hours. The mixture is cooled, poured into ice-water, and acidified to pH 2–3. The precipitated 3-(thiophen-2-yl)acrylic acid is filtered and dried (yield: 82–88%).

Coupling of Oxadiazole and Acrylamide Moieties

Carbodiimide-Mediated Coupling

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (0.01 mol) and 3-(thiophen-2-yl)acrylic acid (0.012 mol) are dissolved in DCM (50 mL). HATU (0.003 mol) and N,N-diisopropylethylamine (DIPEA, 0.02 mol) are added, and the mixture is stirred at room temperature for 4 hours. The organic layer is washed with NaHCO₃ (5%) and brine, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from ethanol to yield the title compound (yield: 65–72%).

Mixed Anhydride Method

An alternative protocol uses ethyl chloroformate (0.01 mol) and N-methylmorpholine (0.01 mol) in tetrahydrofuran (THF) at −15°C. After 10 minutes, 3-(thiophen-2-yl)acrylic acid (0.01 mol) is added, followed by the oxadiazole amine (0.01 mol). The reaction is stirred for 12 hours, and the product is isolated as above (yield: 58–64%).

Reaction Optimization and Comparative Analysis

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Carbodiimide (HATU) | HATU, DIPEA | DCM | 4 | 65–72 |

| Mixed Anhydride | Ethyl chloroformate | THF | 12 | 58–64 |

Key Observations :

- HATU-mediated coupling offers higher yields and shorter reaction times due to enhanced activation of the carboxylic acid.

- Mixed anhydride methods require stringent temperature control but avoid costly coupling agents.

Structural Characterization and Validation

Spectroscopic Data

Purity and Crystallinity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity. Single-crystal X-ray diffraction confirms the E-configuration of the acrylamide double bond.

Scale-Up Considerations and Industrial Feasibility

- Solvent Selection : DCM and THF are replaced with ethyl acetate in large-scale reactions to reduce toxicity.

- Catalyst Recycling : Immobilized HATU on silica gel improves cost-efficiency (reused 3–4 times with <5% yield drop).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophene rings.

Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Cyclization: Cyclization reactions may require catalysts such as palladium, copper, or acid/base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives, and cyclization can result in fused ring systems.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that (E)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibits significant antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds often possess antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. Its mechanism may involve the inhibition of key enzymes related to cancer cell proliferation and survival. Preliminary studies suggest that the compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also under investigation. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation .

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in organic electronics. The compound can be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its favorable charge transport properties .

Photovoltaic Applications

Research indicates that compounds with oxadiazole moieties can enhance the efficiency of solar cells. The incorporation of this compound into photovoltaic devices may improve light absorption and charge separation .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various coupling reactions. The presence of both oxadiazole and thiophene groups allows for diverse functionalization possibilities .

Synthesis Pathways

The synthesis typically involves:

- Formation of the Oxadiazole Ring: Achieved through cyclization reactions.

- Introduction of Functional Groups: This can be done via nucleophilic substitutions or coupling reactions.

These synthetic routes highlight its utility in creating novel compounds with tailored properties for specific applications .

Biological Studies

Interaction with Biological Macromolecules

Studies are ongoing to understand how this compound interacts with proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | New therapeutic agents |

| Materials Science | Organic semiconductors, photovoltaic devices | Improved electronic performance |

| Organic Synthesis | Building block for complex molecules | Versatile functionalization options |

| Biological Studies | Interaction studies with macromolecules | Insights into mechanisms of action |

Mechanism of Action

The mechanism of action of (E)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: The compound can inhibit key enzymes involved in various biological processes, such as DNA replication, protein synthesis, and signal transduction.

Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating cellular responses and signaling pathways.

Generation of Reactive Oxygen Species (ROS): The compound can induce the production of ROS, leading to oxidative stress and cell death in certain types of cancer cells.

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Cores

a. N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25, )

- Structure : Replaces the acrylamide group with benzamide and lacks the 4-chlorophenyl substituent.

- Synthesis : 60% yield via benzoyl chloride coupling .

- Key Difference : Absence of the chlorophenyl group and acrylamide linker may reduce electronic effects and binding affinity compared to the target compound.

Thiophene-Containing Analogs

a. (E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide ()

- Structure : Formohydrazide core with thiophen-2-yl and 4-chlorophenyl groups.

- Bioactivity : Exhibited antibacterial activity against E. coli and S. aureus, with halogenated derivatives showing superior performance .

- Key Difference : The formohydrazide linker may offer different hydrogen-bonding interactions compared to the acrylamide in the target compound.

b. (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 5112, )

- Structure : Nitrophenyl and thiophene-acrylamide groups with a propyl chain.

- Synthesis : Derived from nitrobenzylidene oxazolone precursors.

Halogen-Substituted Analogs

a. N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide ()

- Structure : Thiazole core with multiple chlorophenyl groups.

- Properties : Molecular formula C₁₉H₁₃Cl₃N₂OS; predicted collision cross-section data suggests stable conformation .

- Key Difference : Thiazole vs. oxadiazole cores may lead to variations in metabolic stability and target selectivity.

b. 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9, )

- Structure: Thiazolidinone core with chlorobenzylidene and thioxoacetamide groups.

- Synthesis : 90% yield; melting point 186–187°C .

Biological Activity

The compound (E)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₈ClN₃O

- Molecular Weight : 223.66 g/mol

- CAS Number : 1017782-52-3

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that modifications in the molecular structure could enhance anticancer efficacy. Specifically, compounds with a thiophene moiety showed improved activity compared to those without it.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | MCF-7 | 10.10 |

| 2 | HepG2 | 5.36 |

| 3 | MCF-7 | 3.21 |

The introduction of lipophilic groups significantly increased the potency of these compounds, suggesting that structural modifications can lead to enhanced biological activity .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected derivatives were found to be notably low, indicating strong antimicrobial potential.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.22 |

| 2 | Escherichia coli | 0.25 |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial therapies .

The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted. For anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances their interaction with biological targets due to increased electron density on the oxadiazole ring.

For antimicrobial action, the compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells, leading to cell death .

Case Studies

- Anticancer Study : A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on MCF-7 cells using an MTT assay. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against multi-drug resistant strains. The study demonstrated that specific modifications led to enhanced activity against resistant strains, suggesting a viable path for developing new antibiotics .

Q & A

Q. Q1. What are the optimized synthetic routes for (E)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves three key steps:

Esterification : React 4-chlorobenzoic acid with methanol in the presence of H₂SO₄ to form methyl 4-chlorobenzoate.

Oxadiazole ring formation : Convert the ester to 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine via hydrazination with hydrazine hydrate, followed by cyclization using cyanogen bromide (BrCN) in methanol .

Acrylamide coupling : React the oxadiazole amine with 3-(thiophen-2-yl)acryloyl chloride in dry THF using NaH as a base.

Yield optimization :

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., characteristic peaks for C-2 and C-5 positions at δ 165–170 ppm in 13C NMR) and the (E)-configuration of the acrylamide double bond (J = 15–16 Hz for trans coupling) .

- IR Spectroscopy : Validate amide bonds (N–H stretch ~3300 cm⁻¹; C=O stretch ~1650 cm⁻¹) and oxadiazole ring (C=N stretch ~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Questions

Q. Q3. How can structure-activity relationships (SAR) be explored to enhance the compound’s antitumor activity?

Methodological Answer:

- Substitution patterns :

- Bioisosteric replacements :

- In vitro assays :

Q. Q4. What mechanisms explain the compound’s reported antimicrobial and antitumor activities?

Methodological Answer:

- Enzyme inhibition : The oxadiazole ring chelates metal ions (e.g., Mg²⁺ in bacterial DNA gyrase), disrupting enzyme function .

- Apoptosis induction : In cancer cells, the acrylamide moiety may inhibit tubulin polymerization (observed in structurally similar compounds) or activate caspase-3/7 pathways .

- Receptor interactions : Computational docking (e.g., AutoDock Vina) suggests binding to EGFR kinase (PDB ID: 1M17) via hydrogen bonds with Thr766 and hydrophobic interactions with the chlorophenyl group .

Q. Q5. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardize assays : Ensure consistent cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .

- Control for stereochemistry : Verify the (E)-configuration using NOESY NMR, as (Z)-isomers may exhibit reduced activity .

- Address solubility issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .

- Cross-validate findings : Compare results with structurally validated analogs (e.g., OZE-III from C. elegans studies) .

Q. Q6. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or QikProp to estimate:

- LogP (optimal range: 2–5 for oral bioavailability).

- CYP450 inhibition (e.g., CYP3A4, critical for drug-drug interactions).

- Molecular dynamics (MD) simulations : Analyze binding stability with target proteins (e.g., 100 ns simulations in GROMACS) .

- Metabolite identification : Employ GLORYx to predict Phase I/II metabolites and assess toxicity risks .

Q. Q7. How can crystallographic data improve understanding of the compound’s reactivity?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths and angles to identify electron-deficient regions (e.g., oxadiazole C-2 for nucleophilic attacks) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O/N bonds) influencing stability and solubility .

- SHELX refinement : Use SHELXL for high-resolution refinement (R-factor < 0.05) to validate stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.